molecular formula C24H30O8 B1200116 Aspidin PB CAS No. 199468-66-1

Aspidin PB

Cat. No. B1200116
CAS RN: 199468-66-1
M. Wt: 446.5 g/mol
InChI Key: VVTPVUMYNQURDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidin PB is a natural product found in Dryopteris fragrans with data available.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Aspidin PB, a phloroglucinol derivative from Dryopteris fragrans, has demonstrated significant effects in inducing apoptosis in various cancer cell lines. Studies have shown its effectiveness in inducing cell death in human hepatocarcinoma HepG2 cells through the modulation of the PI3K/Akt/GSK3β pathway (Sun et al., 2013). Similar effects have been observed in human osteosarcoma cells, where Aspidin PB induced cell cycle arrest and apoptosis through the p53/p21 and mitochondria-dependent pathways (Wan et al., 2015).

Anti-Fibrotic Effects

Aspidin PB has also shown promise in the treatment of keloids, a type of scar tissue overgrowth. It inhibits fibrogenesis in keloid fibroblasts induced by TGF-β1, thereby blocking the PI-3K/Akt signaling pathway and potentially offering a therapeutic approach to treat keloids and other fibrotic diseases (Song et al., 2015).

Antibacterial Properties

Research has indicated that Aspidin PB possesses antibacterial properties. It has been particularly effective against Propionibacterium acnes, a major cause of acne, by disrupting the bacterial membrane and leading to cell death (Gao et al., 2016). Additionally, it exhibits strong antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species, thus damaging bacterial DNA and proteins (Li et al., 2014).

Antifungal Activity

Aspidin PB has shown significant antifungal properties, particularly against Trichophyton rubrum, a common pathogen responsible for chronic dermatophytosis. It inhibits ergosterol biosynthesis, a critical component in fungal cell membranes, suggesting its potential as an antifungal agent (Yang et al., 2017).

Ichthyotoxic and Anti-Tumor Promoting Activity

Aspidin PB has also been identified as an ichthyotoxic compound with potential anti-tumor promoting activities. It demonstrated inhibitory effects on the activation of Epstein-Barr virus early-antigen, suggesting its role as an anti-tumor promoting agent (Ito et al., 2000).

properties

CAS RN

199468-66-1

Product Name

Aspidin PB

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C24H30O8/c1-7-9-15(26)16-19(28)12(18(27)11(3)21(16)32-6)10-13-20(29)17(14(25)8-2)23(31)24(4,5)22(13)30/h27-30H,7-10H2,1-6H3

InChI Key

VVTPVUMYNQURDS-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)OC

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)OC

synonyms

aspidin PB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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